molecular formula C18H20O3 B14476863 Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol CAS No. 65175-39-5

Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol

Cat. No.: B14476863
CAS No.: 65175-39-5
M. Wt: 284.3 g/mol
InChI Key: VJQPHFQMLWBDFU-UHFFFAOYSA-N
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Description

Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol is a complex organic compound with a unique structure that combines acetic acid with a polycyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: A related compound with a similar polycyclic structure but different chemical properties.

    Cyclononatetraene: Another similar compound with distinct reactivity and stability.

Uniqueness

Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol is unique due to its combination of acetic acid with a complex polycyclic aromatic system, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

65175-39-5

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol

InChI

InChI=1S/C16H16O.C2H4O2/c17-16-13-9-5-8-12-15(16)14-10-6-3-1-2-4-7-11-14;1-2(3)4/h1-15,17H;1H3,(H,3,4)

InChI Key

VJQPHFQMLWBDFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=CC(C=CC=C1)C2C=CC=CC=C2O

Origin of Product

United States

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